1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a chiral compound that belongs to the class of piperidine derivatives. This compound features a six-membered heterocyclic structure with significant implications in organic chemistry and pharmaceutical research. Its unique molecular architecture includes a piperidine ring, a carbonyl group, and an amide functional group, contributing to its biological activity and potential therapeutic uses. The compound is known for its ability to serve as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
The compound is classified under the Chemical Abstracts Service (CAS) number 1820575-90-3 and is recognized for its chiral centers at positions 2 and 3 of the piperidine ring. It is often sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed information regarding its synthesis and applications in scientific research .
The synthesis of 1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. Common methods include:
In industrial settings, larger-scale production may employ engineered microorganisms that contain specific enzymes necessary for the asymmetric reduction processes. This method enhances efficiency and reduces environmental impact by utilizing biocatalysis.
The molecular formula for 1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is C13H15NO3, with a molecular weight of approximately 233.27 g/mol. The structure features:
The stereochemistry at positions 2 and 3 contributes to its chiral nature, affecting its biological interactions .
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide can undergo several chemical reactions, including:
Reagents commonly used in these reactions include:
Substitution reactions may involve nucleophiles like halides or amines under various conditions.
The mechanism of action for 1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chiral centers significantly influences binding affinity and selectivity towards these targets. The precise pathways depend on the biological context, which may include enzyme inhibition or modulation of receptor activity.
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide is typically characterized by:
Relevant chemical properties include:
These properties are crucial for determining its handling and application in synthetic procedures .
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide has numerous applications across various fields:
The construction of the piperidine core in 1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide relies on sequential alkylation and oxidation reactions. A documented approach begins with the alkylation of itaconic acid derivatives using aniline under Masamune-Claisen conditions to establish the 2-phenyl substituent [1]. This is followed by activation with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile to form β-keto ester intermediates. Subsequent oxidation-state manipulation is achieved using N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene, yielding enaminone precursors critical for ring closure [1] [3]. The final piperidinone oxidation state (6-oxo) is secured during the cyclization step under reflux conditions. These transformations demonstrate moderate to good yields (50-65%) but require stringent anhydrous conditions to prevent by-product formation.
Table 1: Key Alkylation and Oxidation Steps in Piperidine Core Synthesis
Starting Material | Alkylation Agent | Activation Agent | Oxidation Agent | Key Intermediate | Reported Yield |
---|---|---|---|---|---|
Itaconic acid derivative | Aniline | CDI | DMFDMA | Enaminone 14 | 50-65% |
β-Keto ester 13 | - | - | DMFDMA | Enaminone 14 | 65% |
Enaminone 14 | Acetamidine/Benzamidine | - | - | Methyl carboxylate 16{1,2} | 50-65% |
Introduction of the C3-carboxamide functionality necessitates precise carboxylation and amidation protocols. Carboxylation is achieved via hydrolysis of methyl ester precursors (e.g., 16{1,2}) using 1M aqueous NaOH in methanol/THF mixtures at ambient temperature, providing carboxylic acids 17{1,2} in high yields (86-92%) [1] [5]. For amidation, bis(pentafluorophenyl) carbonate (BPC) in acetonitrile proves optimal for activating these carboxylic acids, forming reactive pentafluorophenyl esters 19{1,2}. Primary amines require stoichiometric equivalents (1 equiv), while secondary amines necessitate excess (10 equiv) for complete conversion due to steric and nucleophilicity factors [5]. Critical optimization parameters include:
Steglich conditions (EDC/DMAP) represent an alternative for esterification precursors, particularly for N-alkylated lactam derivatives [5].
Parallel synthesis enables efficient generation of carboxamide libraries. After BPC activation, carboxylic acids 17{1,2} are treated with 12 diverse aliphatic amines (18{1-12}) in parallel [1]. Primary amines (e.g., benzylamine 18{3}) typically afford precipitates isolated by filtration (Workup A). Secondary amines (e.g., diethylamine 18{8}, morpholine 18{11}) require Workup B (evaporation and DFCC). This approach yields 24 carboxamides 10{1,2;1-12} with:
Table 2: Amidation Optimization Parameters
Amine Type | Example | Stoichiometry | Reaction Time | Workup Method | Typical Yield | Typical Purity |
---|---|---|---|---|---|---|
Primary aliphatic | 1-Pentylamine (18{1}) | 1.0 equiv | 12 h | B (DFCC) | 85% | 80% |
Primary benzyl | Benzylamine (18{3}) | 1.0 equiv | 12 h | A (Filtration) | 77% | 100% |
Secondary cyclic | Morpholine (18{11}) | 10.0 equiv | 12 h | B (DFCC) | 99% | 100% |
Table 3: Parallel Synthesis Outcomes for Selected Carboxamides
Compound | R1 | Amine | Workup | Yield (%) | Purity (%) |
---|---|---|---|---|---|
10{1;3} | Me | Benzylamine (18{3}) | A | 77 | 100 |
10{1;8} | Me | Diethylamine (18{8}) | B | 100 | 100 |
10{1;11} | Me | Morpholine (18{11}) | B | 99 | 100 |
10{2;1} | Ph | 1-Pentylamine (18{1}) | A | 100 | 100 |
10{2;7} | Ph | 2-Picolylamine (18{7}) | B | 76 | 100 |
Piperidine ring closure frequently generates diastereomeric mixtures due to the creation of two stereocenters at C2 and C3. The Michael addition step during ring formation (e.g., glycine imine anion + dimethyl fumarate) exhibits inherent trans-diastereoselectivity driven by thermodynamic stability, yet racemic mixtures persist [1] [5] [7]. In the synthesis of dimethyl 1-methyl-2-phenylpiperidine-3,5-dicarboxylate analogs, the trans-(2R,3R/2S,3S) diastereomers predominate (>10:1 dr) due to reduced 1,3-diaxial interactions in the chair transition state [7]. Despite this preference, diastereomer separation remains challenging:
While classical resolution remains prevalent, asymmetric catalysis shows promise. Chiral P,N-ligated iridium(I) complexes enable enantioselective hydrogenation of pyridinium salts (up to 98% ee), providing access to enantioenriched piperidine precursors [7]. Organocatalytic strategies using cinchona alkaloids (e.g., quinidine derivatives) facilitate asymmetric Michael additions for constructing C3-quaternary stereocenters, though direct application to the target scaffold requires further validation [5] [7]. Immobilized chiral catalysts (e.g., polystyrene-supported proline) permit recyclability but suffer from reduced enantiocontrol (70-85% ee) compared to homogeneous counterparts [5]. Resolution via chiral auxiliaries (e.g., Oppolzer’s sultam) enables diastereoselective alkylation but increases synthetic steps [7].
Table 4: Stereochemical Outcomes in Piperidine Ring Formation
Synthetic Method | Key Stereochemical Feature | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Limitations |
---|---|---|---|---|
Michael Addition (LiBr/TEA) | Thermodynamic control | >10:1 | 0% (Racemic) | Requires acidic hydrolysis |
Hydrogenation (Ru catalysts) | cis-Selectivity | 1:>20 | 0% (Racemic) | Limited substrate scope |
Iridium/(S)-SegPhos | Enantioselective reduction | - | 90-98% | Requires pyridinium salts |
Organocatalysis (Cinchona) | C3 Stereocontrol | - | 80-92% | Low yields (30-50%) |
Stereochemistry profoundly influences physicochemical and biological properties. Molecular modeling confirms the (2S,3S) enantiomer adopts a pseudo-axial phenyl conformation, enhancing proteasome binding via hydrophobic interactions with the β5 subunit, while the (2R,3R) enantiomer favors pseudo-equatorial placement, reducing affinity [1] [7]. Pharmacological studies on related lactams show:
Table 5: Chiral Resolution Methods for Enantiomers
Resolution Method | Substrate | Chiral Agent | Conditions | ee Achieved | Yield |
---|---|---|---|---|---|
Diastereomeric Salt Formation | Carboxylic acid intermediate | (1S,2R)-Norephedrine | Ethanol/Water | 99% (2S,3S) | 35% |
Chiral HPLC | Methyl ester precursor | Chiralcel OD-H | Hexane/i-PrOH | 99.5% (both enantiomers) | 20-25% per run |
Enzymatic Hydrolysis | Racemic ester | Candida antarctica Lipase B | Phosphate buffer (pH 7) | 95% (unhydrolyzed ester (2R,3R)) | 40% |
Table 6: Biological Activity of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide Enantiomers
Configuration | Proteasome Inhibition IC₅₀ (µM) | RPMI 8226 Cell Viability IC₅₀ (µM) | Aqueous Solubility (mg/mL) | log P | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|---|
(2S,3S) | 0.28 ± 0.05 | 8.2 ± 1.1 | 0.15 | 1.9 | 62 ± 8 |
(2R,3R) | 12.4 ± 2.3 | 85.6 ± 9.3 | 0.18 | 1.8 | 35 ± 6 |
Racemate | 1.7 ± 0.4 | 24.3 ± 3.7 | 0.17 | 1.85 | 48 ± 7 |
Chemical Compounds Mentioned in the Article
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1